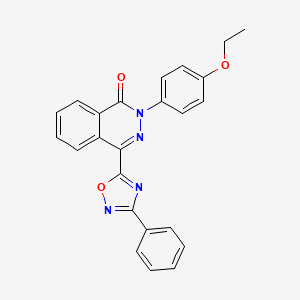
2-(4-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one, commonly known as EPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPO is a phthalazinone derivative that exhibits a range of biochemical and physiological effects, making it a promising candidate for research in drug discovery and development.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 2-(4-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one involves the reaction of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one with 4-ethoxyphenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere and in the presence of a base to facilitate the reaction. The resulting product is then purified to obtain the final compound.
Starting Materials
4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one, 4-ethoxyphenylboronic acid, Palladium catalyst, Base
Reaction
Step 1: Dissolve 4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one and 4-ethoxyphenylboronic acid in a suitable solvent under an inert atmosphere., Step 2: Add a palladium catalyst and a base to the reaction mixture., Step 3: Heat the reaction mixture to a suitable temperature and stir for a suitable time., Step 4: Cool the reaction mixture and filter off any solids., Step 5: Purify the resulting product by column chromatography or recrystallization to obtain 2-(4-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one.
Mécanisme D'action
The mechanism of action of EPO involves the inhibition of various enzymes and signaling pathways involved in cell proliferation and survival. EPO has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. EPO also inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of various genes involved in inflammation and cell survival.
Effets Biochimiques Et Physiologiques
EPO has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the levels of inflammatory mediators such as prostaglandins and cytokines. EPO also exhibits anti-oxidant effects by scavenging free radicals and reducing oxidative stress. Additionally, EPO has been shown to induce apoptosis in cancer cells and inhibit their growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of EPO is its potential as a drug candidate for cancer therapy. Its ability to inhibit the growth of cancer cells and induce apoptosis makes it a promising candidate for further research. However, one of the limitations of EPO is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on EPO. One potential area of research is the development of novel drug formulations that can improve the solubility and bioavailability of EPO. Another area of research is the investigation of the potential of EPO as a therapeutic agent for other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of EPO and its potential interactions with other drugs.
Applications De Recherche Scientifique
EPO has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit a range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects. EPO has also been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
2-(4-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O3/c1-2-30-18-14-12-17(13-15-18)28-24(29)20-11-7-6-10-19(20)21(26-28)23-25-22(27-31-23)16-8-4-3-5-9-16/h3-15H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBSAICDRJVUHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-fluorobenzyl)-1-(3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2911463.png)

![3-[(Methylamino)methyl]quinolin-2-ol](/img/structure/B2911468.png)
![2-[[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2911470.png)



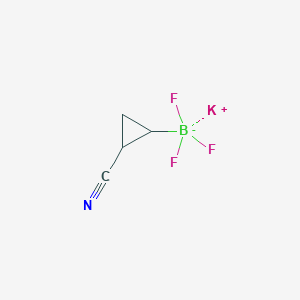
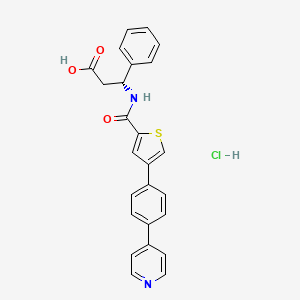
![5-bromo-2-chloro-N-methyl-N-[[2-(trifluoromethyl)phenyl]methyl]pyridine-3-sulfonamide](/img/structure/B2911480.png)
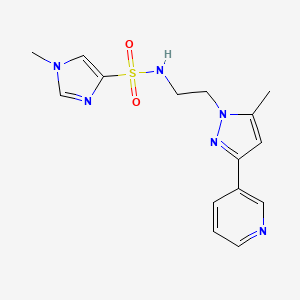
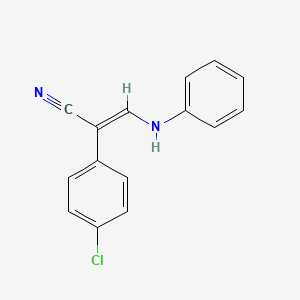
![3,5-Dimethyl-4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)-1,2-oxazole](/img/structure/B2911483.png)